N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring
Mechanism of Action
Target of Action
The primary target of N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is currently unknown. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could potentially be affected downstream by the action of this compound.
Pharmacokinetics
Similar compounds, such as n-(3-acetylphenyl)decanamide, have been found to have high gi absorption and bbb permeability . These properties could potentially impact the bioavailability of this compound.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may have a range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Acetylation of the Phenyl Ring: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the acetylated benzoxepine with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetyl group to an alcohol can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, or anticancer properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can be employed as a probe to study cellular processes and pathways.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Comparison with Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)quinoline-2-carboxamide
Comparison: N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is unique due to its benzoxepine core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the methoxy group and the acetylphenyl moiety further enhances its reactivity and potential biological activity. In contrast, similar compounds may have different core structures or functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13(22)14-4-3-5-17(11-14)21-20(23)15-8-9-25-19-7-6-18(24-2)12-16(19)10-15/h3-12H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCWVVMLBKHJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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